4-(4-nitrophenoxy)-1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
The compound “4-(4-nitrophenoxy)-1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole” is a complex organic molecule. It contains several functional groups including a nitro group (-NO2), an ether group (-O-), a trifluoromethyl group (-CF3), and a pyrazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the nitro group could be introduced via a nitration reaction, and the ether group could be formed via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amine, and the ether group could be cleaved under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, and the trifluoromethyl group could increase its lipophilicity .Scientific Research Applications
Overview
Research on 4-(4-nitrophenoxy)-1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole and related compounds focuses on their versatile applications in medicinal chemistry, environmental science, and organic synthesis. These compounds are integral to developing heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and material sciences.
Medicinal Chemistry Applications
In medicinal chemistry, trifluoromethylpyrazoles, including structures similar to this compound, are studied for their anti-inflammatory and antibacterial properties. The location of the trifluoromethyl group, particularly on the pyrazole nucleus, significantly influences the activity profile of these compounds, making them potential candidates for novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Environmental Science Applications
In environmental science, the investigation into the degradation processes of compounds like nitisinone, which shares structural similarities with the target compound, helps understand their stability and degradation pathways. This knowledge is crucial for assessing the environmental impact and the safety profile of these compounds in medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Organic Synthesis Applications
The reactivity of related pyrazole derivatives makes them valuable building blocks for synthesizing a wide range of heterocyclic compounds, such as pyrazolo-imidazoles and dyes. This reactivity under mild conditions offers unique pathways for generating diverse heterocyclic structures and functional materials, supporting the development of new synthetic methodologies (Gomaa & Ali, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(4-nitrophenoxy)-1,5-diphenyl-3-(trifluoromethyl)pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O3/c23-22(24,25)21-20(31-18-13-11-17(12-14-18)28(29)30)19(15-7-3-1-4-8-15)27(26-21)16-9-5-2-6-10-16/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZKSCVBURASJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(F)(F)F)OC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.